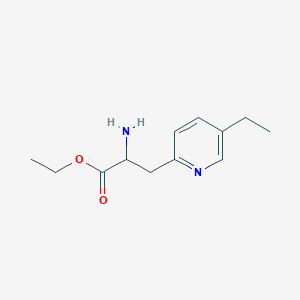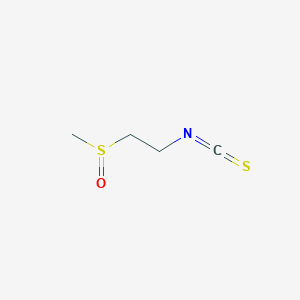![molecular formula C48H45B3 B12579862 (Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] CAS No. 300823-56-7](/img/structure/B12579862.png)
(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] is a complex organoboron compound known for its unique structural and electronic properties This compound features a benzene ring substituted at the 1,3,5-positions with tris[bis(4-methylphenyl)borane] groups, making it a highly symmetrical molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] typically involves the reaction of boronic acid derivatives with aryl halides under palladium-catalyzed cross-coupling conditions. One common method is the Suzuki-Miyaura coupling reaction, which proceeds under mild conditions and provides high yields. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to enhance reaction rates and yields. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] can undergo various chemical reactions, including:
Oxidation: The boron centers can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron centers to borohydrides.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Various substituted aromatic compounds, depending on the electrophile used.
Applications De Recherche Scientifique
(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organoboron compounds.
Medicine: Investigated for use in diagnostic imaging and as a therapeutic agent in boron neutron capture therapy (BNCT).
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its excellent electronic properties.
Mécanisme D'action
The mechanism of action of (Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] involves its ability to interact with various molecular targets through its boron centers. These interactions can include coordination with electron-rich species, facilitating electron transfer processes. In biological systems, the compound can form stable complexes with biomolecules, potentially disrupting normal cellular functions and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylborane: A simpler organoboron compound with three phenyl groups attached to a boron center.
Tris(4-methylphenyl)borane: Similar to (Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] but lacks the central benzene ring.
Boron-dipyrromethene (BODIPY) dyes: Boron-containing compounds used in fluorescence imaging and sensing applications.
Uniqueness
(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] is unique due to its highly symmetrical structure and the presence of multiple boron centers, which confer distinct electronic properties. This makes it particularly valuable in applications requiring precise electronic characteristics, such as in OLEDs and organic photovoltaics.
Propriétés
Numéro CAS |
300823-56-7 |
|---|---|
Formule moléculaire |
C48H45B3 |
Poids moléculaire |
654.3 g/mol |
Nom IUPAC |
[3,5-bis[bis(4-methylphenyl)boranyl]phenyl]-bis(4-methylphenyl)borane |
InChI |
InChI=1S/C48H45B3/c1-34-7-19-40(20-8-34)49(41-21-9-35(2)10-22-41)46-31-47(50(42-23-11-36(3)12-24-42)43-25-13-37(4)14-26-43)33-48(32-46)51(44-27-15-38(5)16-28-44)45-29-17-39(6)18-30-45/h7-33H,1-6H3 |
Clé InChI |
JTSRXZBAKRRWNN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)C3=CC(=CC(=C3)B(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)B(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


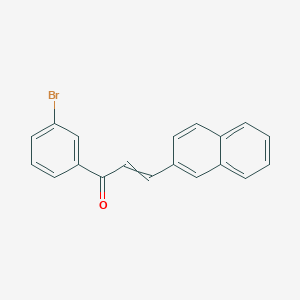
![4-(Furan-2-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12579786.png)
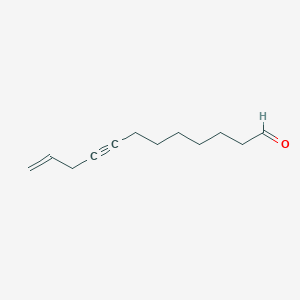
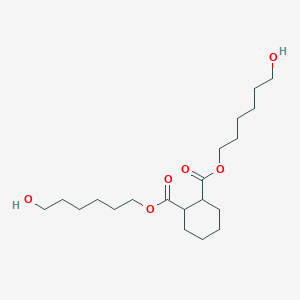
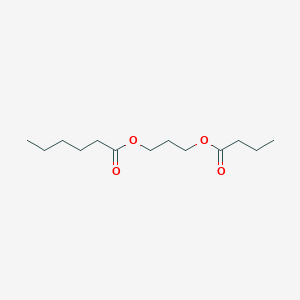
![N-cyclopropyl-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12579821.png)
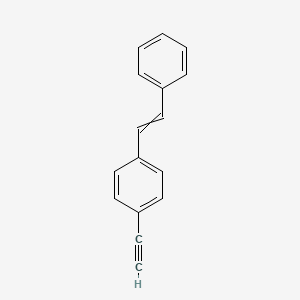
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde](/img/structure/B12579829.png)
![Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]-](/img/structure/B12579842.png)
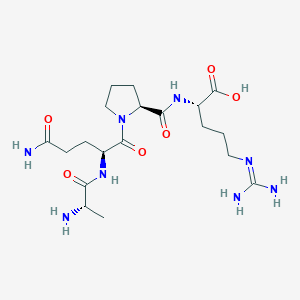
![Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate](/img/structure/B12579859.png)
